Diethylphenylphosphine

Descripción general

Descripción

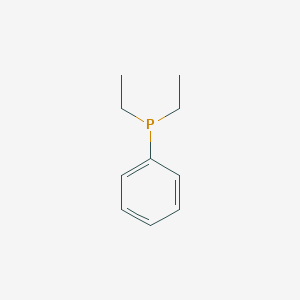

Diethylphenylphosphine is an organophosphorus compound with the molecular formula C10H15P. It is a colorless liquid that is used primarily as a ligand in various catalytic reactions. The compound is known for its ability to form stable complexes with transition metals, making it valuable in both academic and industrial chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethylphenylphosphine can be synthesized through the reaction of phenylphosphine with diethyl sulfate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:

C6H5PH2+(C2H5)2SO4→C6H5P(C2H5)2+H2SO4

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: Diethylphenylphosphine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Substitution: It participates in substitution reactions where the phenyl or ethyl groups can be replaced by other substituents.

Coordination: It forms coordination complexes with transition metals, which are used in catalytic processes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides or aryl halides are used in substitution reactions.

Coordination: Transition metal salts like palladium chloride or platinum chloride are used to form coordination complexes.

Major Products:

Oxidation: this compound oxide.

Substitution: Various substituted phosphines depending on the reagents used.

Coordination: Metal-phosphine complexes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Structure-Activity Relationships (SAR)

Diethylphenylphosphine has been investigated for its potential as a bioactive compound. Recent studies have synthesized various derivatives of phosphine-boranes, including those that incorporate DEPhP. These derivatives have shown promising activity as estrogen receptor (ER) agonists and progesterone receptor (PR) antagonists. For instance, B-hydroxyphenyl phosphine borane derivatives exhibited significant ER agonistic activity, indicating their potential in drug development for hormone-related therapies .

1.2 Drug Discovery

The phosphine-borane framework, which includes DEPhP, has been identified as a promising structural option in drug discovery. The ability to modify the electronic and steric properties of the phosphine moiety allows for the fine-tuning of pharmacological profiles. Compounds based on DEPhP have been shown to interact effectively with biological targets, enhancing their potential as lead compounds in therapeutic applications .

Catalysis

2.1 Catalytic Applications

DEPhP is utilized as a ligand in various catalytic processes, including cross-coupling reactions and asymmetric synthesis. Its ability to stabilize transition states and enhance reaction rates makes it valuable in catalysis. For example, DEPhP has been employed in palladium-catalyzed reactions, where it significantly improves yields and selectivity .

2.2 Environmental Applications

In environmental chemistry, DEPhP has been explored for its role in catalyzing reactions that degrade pollutants. Its effectiveness in promoting the breakdown of harmful substances highlights its utility beyond traditional applications .

Case Studies

Physicochemical Properties

Understanding the physicochemical properties of DEPhP is crucial for predicting its behavior in biological systems and catalytic processes:

- Hydrophobicity : The log P values of DEPhP derivatives indicate varying degrees of hydrophobicity, which influences their interaction with biological membranes and receptors.

- Stability : The stability of phosphine-borane derivatives incorporating DEPhP is critical for their application in drug discovery; compounds must resist hydrolysis and oxidation to maintain efficacy .

Mecanismo De Acción

Diethylphenylphosphine exerts its effects primarily through its ability to coordinate with transition metals. The phosphorus atom in this compound donates a pair of electrons to the metal center, forming a stable complex. This complex can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparación Con Compuestos Similares

Dimethylphenylphosphine: Similar in structure but with two methyl groups instead of two ethyl groups.

Diphenylphosphine: Contains two phenyl groups instead of one phenyl and two ethyl groups.

Triethylphosphine: Contains three ethyl groups instead of one phenyl and two ethyl groups.

Comparison:

Dimethylphenylphosphine: More volatile and less sterically hindered compared to diethylphenylphosphine.

Diphenylphosphine: More sterically hindered and less nucleophilic due to the presence of two phenyl groups.

Triethylphosphine: More nucleophilic and less sterically hindered, making it more reactive in certain catalytic processes.

This compound is unique due to its balanced steric and electronic properties, making it a versatile ligand in various catalytic applications.

Actividad Biológica

Diethylphenylphosphine (DEPhP), a phosphine compound with the chemical formula CHP, has garnered interest in various fields of biological research due to its unique chemical properties and potential applications in medicinal chemistry. This article delves into the biological activities associated with DEPhP, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by a phosphorus atom bonded to two ethyl groups and one phenyl group. The compound is typically synthesized through the reaction of diethyl phosphite with bromobenzene or other suitable aryl halides. This synthesis can be represented as follows:

Mechanisms of Biological Activity

The biological activity of DEPhP can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, phosphines like DEPhP have been studied for their role as ligands in metal complexes, which can exhibit enhanced biological activity.

1. Antimicrobial Activity

Research has demonstrated that DEPhP exhibits significant antimicrobial properties. A study evaluating the antimicrobial effects of phosphine derivatives found that DEPhP showed moderate activity against various bacterial strains. The results are summarized in Table 1.

| Compound | E. Coli | Bacillus subtilis | Staphylococcus aureus |

|---|---|---|---|

| This compound | ++ | +++ | ++ |

| Control (DMSO) | - | - | - |

Key:

- +++ = Highly active (inhibition zone 15-20 mm)

- ++ = Moderately active (inhibition zone 10-14 mm)

-

- = Slightly active (inhibition zone 6-9 mm)

-

- = Inactive (inhibition zone <6 mm)

2. Enzyme Inhibition

DEPhP has been investigated for its inhibitory effects on specific enzymes. For instance, it has been shown to inhibit thioredoxin reductase in Trichomonas vaginalis, which is crucial for the parasite's survival and proliferation. This inhibition suggests potential therapeutic applications in treating infections caused by this organism .

Case Study 1: Antimicrobial Evaluation

In a comprehensive study on various phosphine derivatives, DEPhP was evaluated for its antimicrobial efficacy against E. coli and Bacillus subtilis. The results indicated that while DEPhP was not the most potent compound tested, it displayed promising activity that warrants further investigation into its structure-activity relationship (SAR).

Case Study 2: Thioredoxin Reductase Inhibition

A detailed analysis highlighted the capacity of DEPhP to form stable complexes with gold(I), enhancing its inhibitory effect on thioredoxin reductase. This mechanism underlines the importance of metal-phosphine interactions in developing new therapeutic agents against parasitic infections .

Future Directions and Research Opportunities

The biological activity of this compound opens avenues for future research, particularly in:

- Drug Development: Exploring DEPhP's potential as a lead compound for new antimicrobial agents.

- Metal Complexes: Investigating the interactions between DEPhP and various metal ions to enhance biological activity.

- Mechanistic Studies: Further elucidating the mechanisms by which DEPhP exerts its biological effects, particularly in enzyme inhibition.

Propiedades

IUPAC Name |

diethyl(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15P/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTCZSBUROAWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166891 | |

| Record name | Diethylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1605-53-4 | |

| Record name | Diethylphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1605-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1605-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Diethylphenylphosphine?

A1: this compound has the molecular formula C10H15P and a molecular weight of 166.20 g/mol.

Q2: Are there any characteristic spectroscopic features of this compound complexes?

A: Yes, several spectroscopic features are relevant. For instance, phosphonium compounds derived from this compound display a P-H stretching band in the infrared region near 2420 cm-1. [] Additionally, in the 1H NMR spectra of paramagnetic complexes containing this compound, the absence of phosphorus-hydrogen coupling and minimal hydrogen-hydrogen coupling (less than 7 Hz) are observed. []

Q3: What types of metal complexes can this compound form?

A: this compound readily forms complexes with a variety of transition metals. Examples include:* Octahedral Complexes: It forms stable octahedral complexes with metals like ruthenium(III), rhenium(III), rhodium(III), and iridium(III). These complexes often adopt a mer configuration, with three chlorine ligands and two this compound ligands. [, , , ]* Square Planar Complexes: this compound acts as a ligand in square planar complexes of platinum(II). In these cases, the this compound ligands typically occupy trans positions relative to each other. [, ]* Other Geometries: The coordination chemistry is diverse. For example, this compound coordinates to the trirhenium cluster in Re3Me9(PEt2Ph)2, influencing the geometry of the cluster core. []

Q4: How does the presence of a unique chlorine atom in the binuclear complex Ru2Cl4(Et2PhP)5 affect the structure?

A: In Ru2Cl4(Et2PhP)5, one ruthenium atom is linked to three phosphorus atoms from this compound ligands, while the other ruthenium atom binds to two phosphorus atoms and a non-bridging chlorine atom. This unique chlorine atom introduces asymmetry in the structure, particularly influencing the position of the trans-bridging chlorine atom relative to the two ruthenium centers. []

Q5: Can this compound induce rearrangement in rhenium(V) oxo Schiff base complexes?

A: Yes, reactions of certain rhenium(V) oxo Schiff base complexes, such as trans-[ReOCl(acac2pn)] (acac2pn = N,N'-propylenebis(acetylacetone) diimine), with this compound can lead to intramolecular rearrangement, yielding asymmetric cis-[Re(V)O(PEt2Ph)(acac2pn)]+ complexes. This rearrangement is influenced by both the ligand backbone length and the nature of the phosphine. []

Q6: How does the ruthenium complex [Ru2Cl3(Et2PhP)6]+Cl− interact with aldehydes?

A: The complex [Ru2Cl3(Et2PhP)6]+Cl− can abstract a carbonyl group from saturated aldehydes, resulting in the formation of RuCl2(CO)(Et2PhP)3. The reaction products vary depending on the aldehyde used. For example, acetaldehyde yields methane, while propanal and butanal produce a mixture of hydrocarbons and the corresponding alcohol. []

Q7: What mechanistic insights were gained from deuterium labeling studies on the reaction of [Ru2Cl3(Et2PhP)6]+Cl− with aldehydes?

A: Deuterium labeling studies using C2H5CDO and CD3CH2CHO revealed that, unlike rhodium-based systems, the ruthenium complex promotes labilization of both α- and β-hydrogen atoms in the aldehyde. This suggests a distinct mechanism for decarbonylation compared to rhodium complexes. []

Q8: Does this compound have applications in phosphine-mediated multi-component reactions?

A: Yes, this compound mediates the synthesis of functionalized naphthalene derivatives from o-phthalaldehydes, nucleophiles, and mono- or 1,3-disubstituted allenes. The reaction proceeds through a sequence involving aldol addition, Wittig olefination, and dehydration. []

Q9: What is known about the thermal stability of this compound complexes?

A: The thermal stability can vary. For instance, bis(triphenylphosphonium) hexachlorouranate(IV), containing this compound, decomposes above 180 °C, releasing two equivalents of HCl in a stepwise manner with increasing temperature. []

Q10: How does this compound react with carbon disulfide?

A: The reaction of this compound with carbon disulfide in nitrile solutions exhibits reversible pseudo-first-order kinetics. The activation and equilibrium parameters are influenced by the specific nitrile solvent used. []

Q11: Does this compound react with chloranil?

A: Yes, this compound reacts with chloranil, but the specific details of this reaction and the resulting products are not provided in the given research abstracts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.